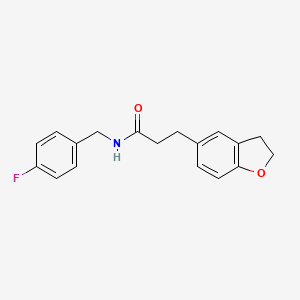![molecular formula C22H23NO5 B13373087 methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373087.png)
methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a benzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate. This is followed by Vilsmeier–Haack formylation to produce the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including condensation reactions, formylation, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar in structure but lacks the benzofuran ring.
7-(diethylamino)coumarin-3-carbaldehyde: Contains a coumarin ring instead of a benzofuran ring.
4-(diethylamino)-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
Methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate is unique due to its benzofuran ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H23NO5 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
methyl 4-[(E)-[7-(diethylaminomethyl)-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C22H23NO5/c1-4-23(5-2)13-17-18(24)11-10-16-20(25)19(28-21(16)17)12-14-6-8-15(9-7-14)22(26)27-3/h6-12,24H,4-5,13H2,1-3H3/b19-12+ |
Clé InChI |
ZWGWLEKZFBFZLT-XDHOZWIPSA-N |
SMILES isomérique |
CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC=C(C=C3)C(=O)OC)/C2=O)O |
SMILES canonique |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorobenzyl)-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13373004.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373011.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373023.png)
![3-(Azepan-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373024.png)

![6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373032.png)
![2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13373034.png)
![7-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373036.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373047.png)


![Ethyl-6'-amino-3',5-dimethyl-2-oxo-1'-phenyl-1'h-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B13373054.png)
![N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13373055.png)
![5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373058.png)
